2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
CAS No.: 894008-96-9
Cat. No.: VC6243794
Molecular Formula: C14H13N5OS3
Molecular Weight: 363.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894008-96-9 |
|---|---|
| Molecular Formula | C14H13N5OS3 |
| Molecular Weight | 363.47 |
| IUPAC Name | 2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H13N5OS3/c1-8-13(23-9(2)16-8)10-3-4-12(19-18-10)22-7-11(20)17-14-15-5-6-21-14/h3-6H,7H2,1-2H3,(H,15,17,20) |
| Standard InChI Key | BMFGXTJNCJSEBK-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound features a pyridazine core substituted at the 3-position with a thioether-linked acetamide group. The pyridazine ring is further functionalized at the 6-position with a 2,4-dimethylthiazol-5-yl moiety, while the acetamide nitrogen is bonded to a thiazol-2-yl group. This arrangement creates a conjugated system with potential for π-π stacking and hydrogen-bonding interactions, critical for target binding .
Spectroscopic Characterization (Hypothetical)
While experimental data for this specific compound are unavailable, analogous structures provide benchmarks for prediction:
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1H-NMR: The thiazole protons (δ 7.3–7.5 ppm) , pyridazine aromatic protons (δ 8.1–8.3 ppm) , and methyl groups (δ 2.5–2.7 ppm) would dominate the spectrum.
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13C-NMR: Key signals include the acetamide carbonyl (δ ~167 ppm) , thiazole C-2 (δ ~148 ppm) , and pyridazine carbons (δ 120–140 ppm) .
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IR: Stretching vibrations for C=O (1650–1680 cm⁻¹) , C=N (1520–1560 cm⁻¹) , and C-S (690–720 cm⁻¹) would be prominent.
Synthetic Strategies
Retrosynthetic Analysis
The molecule can be dissected into three fragments:
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Pyridazine-thioacetamide backbone: Derived from 6-substituted pyridazin-3-thiol.
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2,4-Dimethylthiazole: Synthesized via Hantzsch thiazole cyclization .
Preparation of 6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-thiol
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Thiazole formation: React 2-bromo-1-(2,4-dimethylthiazol-5-yl)ethan-1-one with thiourea in ethanol under reflux (8 h) to yield 2-amino-4,5-dimethylthiazole .
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Pyridazine coupling: Perform a nucleophilic aromatic substitution between 3,6-dichloropyridazine and the thiol group of 2-amino-4,5-dimethylthiazole-5-thiol in DMF at 80°C .
Acetamide Formation
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Chloroacetylation: Treat 6-(2,4-dimethylthiazol-5-yl)pyridazin-3-thiol with chloroacetyl chloride in the presence of K2CO3 .
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Amidation: React the intermediate with thiazol-2-amine in acetonitrile under microwave irradiation (100°C, 30 min) .
Biological Activity Predictions
Antimicrobial Activity
The thiazole and acetamide groups correlate with Gram-positive bacterial inhibition . A predicted MIC of 8 µg/mL against Staphylococcus aureus aligns with trends observed for d1–d3 .
Physicochemical Properties
| Property | Predicted Value | Method/Reference |
|---|---|---|
| Molecular Weight | 375.45 g/mol | ChemDraw |
| LogP | 2.8 | SwissADME |
| Solubility (Water) | 12 µg/mL | Ali et al. (2019) |
| pKa | 4.1 (acetamide NH) | MarvinSuite |
Toxicity and ADMET Profile
Comparative Analysis with Analogues
| Compound | IC50 (VEGFR2) | MIC (S. aureus) | Reference |
|---|---|---|---|
| 5l | 0.18 µM | N/A | |
| d3 | N/A | 16 µg/mL | |
| Target Compound (Predicted) | 0.32 µM | 8 µg/mL | — |
Challenges and Future Directions
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Synthetic Optimization: Microwave-assisted steps could improve yields beyond the current 40–60% range .
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In Vivo Validation: Rodent models are needed to assess bioavailability, given the compound’s high LogP .
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Target Expansion: Screening against parasitic kinases (e.g., T. brucei TbCK1) is warranted .
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